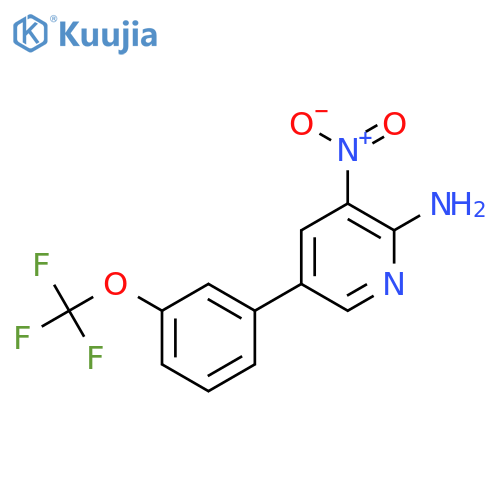Cas no 1258627-20-1 (2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine)

1258627-20-1 structure
商品名:2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine
CAS番号:1258627-20-1
MF:C12H8F3N3O3
メガワット:299.205432891846
CID:4929208
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H8F3N3O3/c13-12(14,15)21-9-3-1-2-7(4-9)8-5-10(18(19)20)11(16)17-6-8/h1-6H,(H2,16,17)
- InChIKey: XWKZEOGCSMBEHQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1C=NC(=C(C=1)[N+](=O)[O-])N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 94
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004870-250mg |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 250mg |
$734.40 | 2023-09-03 | |
| Alichem | A022004870-500mg |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 500mg |
$931.00 | 2023-09-03 | |
| Alichem | A022004870-1g |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 1g |
$1629.60 | 2023-09-03 |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1258627-20-1 (2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 4770-00-7(3-cyano-4-nitroindole)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
